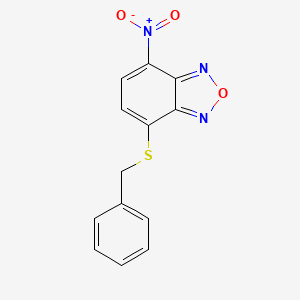
4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by the presence of a benzoxadiazole core substituted with a benzylsulfanyl group at the 4-position and a nitro group at the 7-position. Benzoxadiazoles are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzoxadiazoles.
Reduction: 4-Benzylamino-7-nitro-2,1,3-benzoxadiazole.
Oxidation: 4-Benzylsulfonyl-7-nitro-2,1,3-benzoxadiazole.
Wissenschaftliche Forschungsanwendungen
4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit glutathione S-transferase, an enzyme involved in drug resistance.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. For instance, it binds to glutathione S-transferase, inhibiting its activity and leading to the accumulation of reactive oxygen species, which induces apoptosis in cancer cells. The compound also affects various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and p38 pathways, which are involved in cell stress responses .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-7-nitro-2,1,3-benzoxadiazole
- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole
- 4-Nitro-7-piperazino-2,1,3-benzoxadiazole
- 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol
Comparison: 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole is unique due to its benzylsulfanyl substitution, which imparts distinct electronic and steric properties. This makes it particularly effective as a fluorescent probe and an enzyme inhibitor compared to its analogs .
Eigenschaften
CAS-Nummer |
16322-24-0 |
|---|---|
Molekularformel |
C13H9N3O3S |
Molekulargewicht |
287.30 g/mol |
IUPAC-Name |
4-benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O3S/c17-16(18)10-6-7-11(13-12(10)14-19-15-13)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
XEAGLFCHDKJWSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


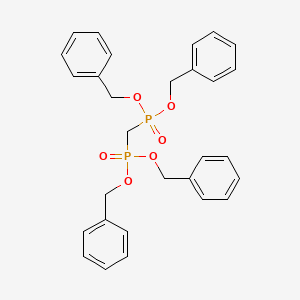

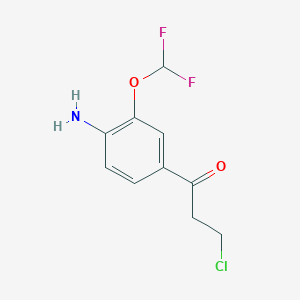
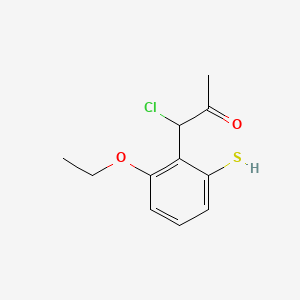
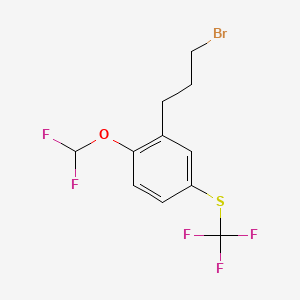
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
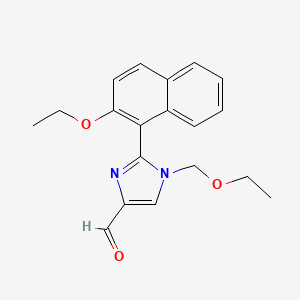

![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
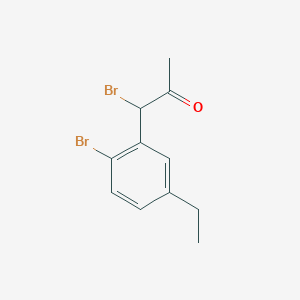
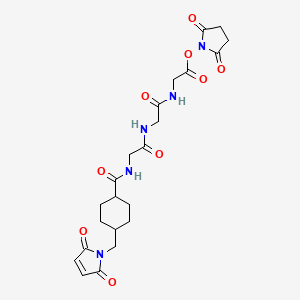
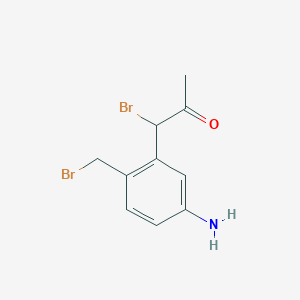
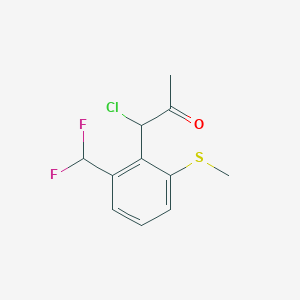
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)
